![molecular formula C22H25N3O4S B6559868 methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-28-7](/img/structure/B6559868.png)
methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
The compound contains several functional groups including a cyclopentyl group, a furan ring, an amino group, a sulfanylidene group, and a carboxylate group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the furan ring could be introduced via a Paal-Knorr Furan Synthesis . The cyclopentyl group might be introduced via a cycloaddition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the cyclopentyl group would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to its multiple functional groups. For example, the amino group could participate in nucleophilic substitution reactions, and the carboxylate group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in water .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The compound’s boron moiety makes it an excellent candidate for SM coupling. Specifically, the organoboron reagents derived from this compound can participate in the following ways:
For more details, refer to the review article by Lennox and Lloyd-Jones .
Antibacterial Activity
In the field of medicinal chemistry, derivatives of this compound have been explored for their antibacterial properties. For instance:
- Nitrofurantoin Analogues : Researchers have synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Flavoring Agent
The compound ethyl 3-(furan-2-yl)propionate serves as a flavoring agent in the food industry .
Cytotoxicity Studies
A novel chalcone derivative containing the furan-2-yl moiety was investigated for its cytotoxic effects against A549 cell lines using the MTT assay .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-28-21(27)15-8-9-18-19(13-15)23-22(30)25(20(18)26)11-10-24(16-5-2-3-6-16)14-17-7-4-12-29-17/h4,7-9,12-13,16H,2-3,5-6,10-11,14H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJRMDYAEXXLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN(CC3=CC=CO3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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